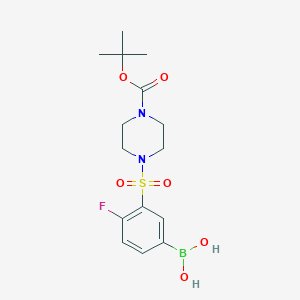
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a dimethoxymethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,3-difluorobenzoic acid.
Introduction of Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The fluorine atoms and the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Partially or fully reduced benzoic acid derivatives.
Substitution Products: Compounds with substituted fluorine atoms or dimethoxymethyl groups.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The dimethoxymethyl group can also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2,3-Difluorobenzoic Acid: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
4-Methoxybenzoic Acid: Contains a methoxy group instead of a dimethoxymethyl group, leading to variations in chemical behavior.
4-(Methoxymethyl)-2,3-difluorobenzoic Acid: Similar structure but with a methoxymethyl group instead of a dimethoxymethyl group.
Propriétés
IUPAC Name |
4-(dimethoxymethyl)-2,3-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(16-2)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPMOWGKKRIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[6-METHOXY-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL]BORONIC ACID](/img/structure/B8119380.png)
